5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-
Overview
Description
The compound "5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-" is a derivative of benzoxazole with anti-inflammatory properties. It is characterized by the presence of a benzoxazole ring system substituted with a 4-chlorophenyl group and an alpha-methylacetic acid moiety. This structure has been found to be significant in the development of compounds with notable anti-inflammatory activity, as demonstrated by the high activity of similar compounds in reducing carrageenin-induced rat paw edema .
Synthesis Analysis
The synthesis of benzoxazole derivatives typically involves the formation of the benzoxazole ring followed by various functionalization steps to introduce different substituents. For instance, the synthesis of 2-aryl-5-benzoxazolealkanoic acid derivatives has been achieved by introducing an alpha-methylacetic substitution at the 5 position, which was found to be preferable over other substituents like esters, amides, alcohols, amines, or tetrazoles . Other related compounds, such as ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, have been synthesized and evaluated for their hypolipidemic activities, indicating the versatility of the benzoxazole scaffold in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives has been investigated using various spectroscopic and computational methods. For example, a study on 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole utilized FT-IR, NMR, and computational studies to optimize the molecular structure and analyze the vibrational frequencies. The HOMO and LUMO analysis was used to determine charge transfer within the molecule, and the stability was assessed using NBO analysis. The molecular electrostatic potential (MEP) was also performed, indicating the compound's suitability for further nonlinear optical (NLO) studies .
Chemical Reactions Analysis
Benzoxazole derivatives undergo various chemical reactions that are essential for their functionalization and activity. For example, the Vilsmeier–Haack reaction has been employed to synthesize (5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which were tested for antimicrobial and analgesic activities . The reactivity of these compounds allows for the introduction of diverse functional groups, which can significantly alter their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The presence of halogen substituents, such as chlorine or bromine, can enhance the lipophilicity of the compounds, which may affect their bioavailability and distribution in biological systems . The anti-inflammatory activity of these compounds has been linked to their ability to reduce edema in animal models, and their hypolipidemic activities have been demonstrated in reducing serum cholesterol and triglyceride levels . The antimicrobial properties of certain benzoxazole derivatives have also been highlighted, showing broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Synthesis and Anti-Psoriatic Applications
- Anti-Psoriatic Drug Development : 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its ester have been synthesized and evaluated for anti-psoriatic activities using an imiquimod-induced psoriatic mouse model. Both topical and oral administration of CBA and its ester significantly reduced psoriasis symptoms, with effects comparable to those produced by Clobetasol propionate, a reference drug. This research suggests the potential of CBA derivatives for clinical use in psoriasis treatment (Ayoub et al., 2022).
Antimicrobial and Cytotoxic Properties
- Antimicrobial and Antitumor Activities : Synthesis and biological evaluation of 2‐(Halophenyl)benzoxazole‐5‐Carboxylic Acids, including 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid, have shown significant anti-inflammatory and cytotoxic activities. One derivative exhibited excellent cytotoxic activity against human prostate carcinoma epithelial cell lines, with better performance than the standard drug doxorubicin, highlighting the importance of halogenation in medicinal chemistry (Thakral et al., 2022).
Synthesis Techniques and Optimization
- Optimized Synthesis Methods : The synthesis of 5-amino-2-(P-aminophenyl) benzoxazole, a related compound, was optimized to improve yield and purity, demonstrating the effectiveness of specific reaction conditions. This research contributes to the development of synthesis methods for benzoxazole derivatives, which can be applied to the production of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-derivatives for further research and application in drug development (Song Mei-xia, 2011).
Green Synthesis Approaches
- Environmentally Benign Synthesis : Novel benzoxazoles, including those related to 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-, were synthesized using ultrasound irradiation as a green process. This method offers an environmentally friendly alternative for synthesizing benzoxazole derivatives, contributing to sustainable chemistry practices (Nikpassand et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-11-4-2-10(3-5-11)15-17-12-7-9(8-14(18)19)1-6-13(12)20-15/h1-7H,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBAVJCSIXDBPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199243 | |
Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |
CAS RN |
51234-85-6 | |
Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.